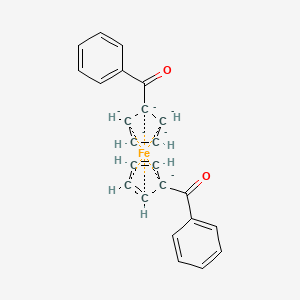
1,1-Dibenzoylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene, 1,1’-dibenzoyl- is an organometallic compound with the molecular formula C24H18FeO2. It consists of a ferrocene core where two cyclopentadienyl rings are bonded to an iron atom, and each cyclopentadienyl ring is substituted with a benzoyl group. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ferrocene, 1,1’-dibenzoyl- typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation, where ferrocene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for ferrocene, 1,1’-dibenzoyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ferrocene, 1,1’-dibenzoyl- undergoes various types of chemical reactions, including:
Oxidation: The iron center in ferrocene can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl groups or the cyclopentadienyl rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like benzoyl chloride and aluminum chloride are used in Friedel-Crafts acylation
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of ferrocene leads to ferrocenium ions, while acylation results in substituted ferrocene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1,1-Dibenzoylferrocene has the molecular formula C24H18FeO2 and a molecular weight of 394.244 g/mol. Its structure features two benzoyl groups attached to a ferrocene moiety, which contributes to its unique reactivity and stability in various chemical environments .
Organometallic Chemistry
This compound serves as an important ligand in organometallic chemistry. Its ability to coordinate with metal centers enhances the catalytic properties of various reactions. For instance, it has been used as a precursor in the synthesis of metal complexes that exhibit interesting electronic and magnetic properties .
Catalysis
The compound is employed as a catalyst in several organic reactions, including oxidation and reduction processes. Its metal-to-ligand charge transfer character plays a crucial role in facilitating these reactions. Studies have shown that this compound can enhance the efficiency of catalytic processes by stabilizing reactive intermediates .
Photochemistry
In photochemical applications, this compound exhibits photoinduced ring loss upon irradiation. This property is exploited in developing photochemical sensors and switches, where light-induced changes in the compound's structure can be utilized for signal transduction or molecular recognition .
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic electronics and photovoltaics. Its ability to form stable thin films contributes to its use in organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Catalytic Activity in Organic Transformations
A study investigated the catalytic activity of this compound in the oxidation of alcohols to aldehydes using hydrogen peroxide as an oxidant. The results indicated that the compound significantly improved reaction yields compared to traditional catalysts. The mechanism involved the formation of a reactive intermediate that facilitated the transfer of oxygen atoms from hydrogen peroxide to the alcohol substrates .
Case Study 2: Photochemical Applications
Research focused on the photochemical behavior of this compound under UV irradiation demonstrated its potential as a photochemical switch. The study revealed that upon exposure to specific wavelengths, the compound underwent structural changes that could be reversibly controlled by light, making it a candidate for applications in smart materials and responsive systems .
Wirkmechanismus
The mechanism of action of ferrocene, 1,1’-dibenzoyl- involves its ability to undergo redox reactions. The iron center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and as an electrochemical sensor. In biological systems, the generation of ROS through Fenton-like reactions is a key mechanism for its anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Ferrocene: The parent compound, consisting of two cyclopentadienyl rings bonded to an iron atom.
Acetylferrocene: A derivative where one or both cyclopentadienyl rings are substituted with an acetyl group.
Dimethylferrocene: A derivative with methyl groups attached to the cyclopentadienyl rings
Uniqueness: Ferrocene, 1,1’-dibenzoyl- is unique due to the presence of benzoyl groups, which enhance its stability and electronic properties. These modifications make it more suitable for specific applications, such as in the development of advanced materials and as a catalyst in organic synthesis .
Eigenschaften
Molekularformel |
C24H18FeO2-6 |
|---|---|
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
cyclopenta-2,4-dien-1-yl(phenyl)methanone;cyclopentyl(phenyl)methanone;iron |
InChI |
InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q-5;-1; |
InChI-Schlüssel |
MMGLDCAQWBHECK-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[C-]2C=CC=C2.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















